molecular formula C12H15ClN2S B1521170 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1181457-72-6

4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Cat. No. B1521170
M. Wt: 254.78 g/mol
InChI Key: QBISKNSROGDABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride (MTTH) is an organic compound with a wide range of applications in the field of scientific research. MTTH is a versatile compound that has been used in the synthesis of various compounds, as a substrate for enzymatic reactions, and in the study of biochemical and physiological effects. MTTH has also been used for a variety of laboratory experiments, including cell culture and drug delivery.

Scientific Research Applications

Antitumor Activity and Mechanisms

Chua et al. (1999) investigated the antitumor activities of 2-(4-aminophenyl)benzothiazoles, highlighting the crucial role of metabolism in their mode of action against various cancer cell lines. The study elaborated on how N-acetylation and oxidation influence the therapeutic efficacy of these compounds, underlining the potential of structural analogues like 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride in cancer treatment (Chua, Shi, Wrigley, Bradshaw, Hutchinson, Shaw, Barrett, Stanley, & Stevens, 1999).

Antimicrobial and Antifungal Activities

Banpurkar, Wazalwar, and Perdih (2018) synthesized azo dyes from 3-Methyl-4H-isoxazol-5-one and studied their antimicrobial and antifungal activities. This research indicates the potential of thiazole-containing compounds, such as 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride, to serve as bases for the development of new antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).

Anticancer Evaluation and Synthesis

Yakantham, Sreenivasulu, and Raju (2019) conducted a synthesis and anticancer evaluation of novel derivatives, providing insights into the potential anticancer applications of thiazole-based compounds. Their work suggests that structural modifications can enhance the therapeutic potential of these molecules against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

properties

IUPAC Name

4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-8-4-3-5-10(6-8)7-11-9(2)14-12(13)15-11;/h3-6H,7H2,1-2H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBISKNSROGDABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(N=C(S2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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